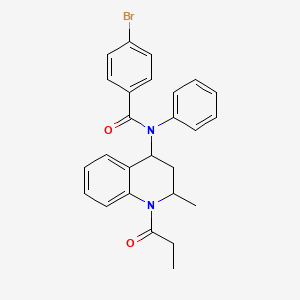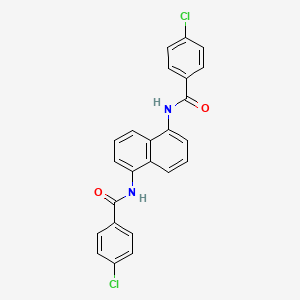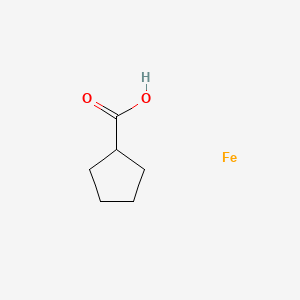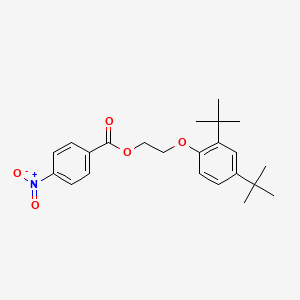![molecular formula C11H11N5S B12453630 1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B12453630.png)
1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole est un composé hétérocyclique qui contient à la fois des motifs benzimidazole et triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole implique généralement la réaction du 1-méthylbenzimidazole avec un dérivé du triazole. Une méthode courante implique l'utilisation du 1-méthylbenzimidazole et du 4H-1,2,4-triazole-3-thiol en présence d'une base et d'un solvant appropriés. La réaction est réalisée sous reflux pour faciliter la formation du produit désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir du 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les motifs triazole ou benzimidazole sont substitués par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures en présence de catalyseurs et de solvants appropriés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les amines ou les alcools correspondants.
Applications de recherche scientifique
Le 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux. Sa capacité à inhiber des enzymes et des protéines spécifiques en fait un candidat prometteur pour le développement de médicaments.
Agriculture : Le composé est étudié pour son utilisation potentielle en tant que fongicide et pesticide. Son efficacité contre divers agents pathogènes des plantes peut contribuer à améliorer les rendements des cultures et à réduire les pertes.
Science des matériaux : Le composé est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés uniques, telles que la conductivité et la stabilité.
Mécanisme d'action
Le mécanisme d'action du 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicales, le composé peut inhiber des enzymes telles que le cytochrome P450, entraînant la perturbation des voies métaboliques essentielles dans les agents pathogènes. Le motif triazole est connu pour interagir avec les protéines héminiques, ce qui peut encore améliorer ses effets inhibiteurs.
Applications De Recherche Scientifique
1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.
Agriculture: The compound is studied for its potential use as a fungicide and pesticide. Its effectiveness against various plant pathogens can help improve crop yields and reduce losses.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as cytochrome P450, leading to the disruption of essential metabolic pathways in pathogens. The triazole moiety is known to interact with heme proteins, which can further enhance its inhibitory effects.
Comparaison Avec Des Composés Similaires
Le 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole peut être comparé à d'autres composés similaires, tels que :
1-méthylbenzimidazole : Ne possède pas le motif triazole et possède des propriétés chimiques et des applications différentes.
4H-1,2,4-triazole-3-thiol : Contient le motif triazole, mais ne possède pas la structure benzimidazole.
1-méthyl-2-[(4H-1,2,4-triazol-3-yl)méthyl]-1H-benzimidazole : Structure similaire, mais sans le groupe sulfanyl, ce qui conduit à une réactivité et des applications différentes.
Le caractère unique du 1-méthyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)méthyl]-1H-benzimidazole réside dans la combinaison de ses motifs benzimidazole et triazole, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H11N5S |
|---|---|
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
1-methyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzimidazole |
InChI |
InChI=1S/C11H11N5S/c1-16-9-5-3-2-4-8(9)14-10(16)6-17-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H,12,13,15) |
Clé InChI |
OJJUIPQWEHDHEI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CSC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)

![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
![4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12453580.png)

![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)

![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)


